4-(4,4-Dimethyl-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)-2-methylbenzene-1-sulfonyl chloride
Description
4-(4,4-Dimethyl-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)-2-methylbenzene-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a 1,2-thiazolidine ring substituted with three oxo groups (trioxo) and two methyl groups at the 4-position of the heterocycle. The benzene ring is substituted with a methyl group at the 2-position and a sulfonyl chloride group at the 1-position. Sulfonyl chlorides are highly reactive intermediates in organic synthesis, commonly used to introduce sulfonamide or sulfonate functionalities into target molecules .
Properties
IUPAC Name |
4-(4,4-dimethyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)-2-methylbenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO5S2/c1-8-6-9(4-5-10(8)21(13,18)19)14-11(15)12(2,3)7-20(14,16)17/h4-6H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVCMZBFZDLKKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)C(CS2(=O)=O)(C)C)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4-Dimethyl-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)-2-methylbenzene-1-sulfonyl chloride typically involves the reaction of 4,4-dimethyl-1,1,3-trioxo-1$l^{6},2-thiazolidine with 2-methylbenzene-1-sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve efficient production while maintaining safety and environmental standards.
Chemical Reactions Analysis
Types of Reactions
4-(4,4-Dimethyl-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)-2-methylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding sulfonamides.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Sulfonamides
Substitution: Various derivatives depending on the nucleophile used
Scientific Research Applications
4-(4,4-Dimethyl-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)-2-methylbenzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and purification processes.
Biology: Employed in the detection and analysis of proteins and other biomolecules.
Medicine: Investigated for potential antimicrobial and anticancer properties.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4,4-Dimethyl-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)-2-methylbenzene-1-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, leading to inhibition or activation of biochemical processes. The exact molecular targets and pathways vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The following compounds share structural similarities with the target molecule, differing primarily in substituents on the benzene or thiazolidine rings:
Detailed Analysis
5-(4,4-Dimethyl-trioxo-thiazolidin-2-yl)-2-methoxybenzene-sulfonyl Chloride (CAS 927997-44-2) Structural Differences: The methoxy group at the benzene 2-position (vs. Reactivity: Methoxy’s resonance effects may reduce the electrophilicity of the sulfonyl chloride compared to the target’s methyl-substituted analogue . Applications: Both compounds likely serve as intermediates for sulfonamide synthesis, but the methoxy derivative may prioritize use in fine chemicals due to its altered electronic profile.
Sulfonylurea Herbicides (e.g., Metsulfuron Methyl Ester)
- Functional Group Contrast : Sulfonylureas feature a urea bridge linking the sulfonyl group to a heterocycle (e.g., triazine), whereas the target compound uses a thiazolidine-trioxo moiety.
- Biological Activity : Sulfonylureas inhibit acetolactate synthase (ALS) in plants, a mode of action unlikely for the target compound due to its lack of urea linkage .
Thiazolidinethione Derivatives (e.g., 1-[(4S)-4-Benzyl-2-thioxo-1,3-thiazolidin-3-yl]propan-1-one)
- Oxidation State : The thioxo (S=O) group in thiazolidinethiones contrasts with the trioxo (three O=S=O groups) in the target compound, significantly altering ring stability and electronic properties.
- Utility : Thiazolidinethiones are chiral auxiliaries in asymmetric synthesis, while the target’s sulfonyl chloride group suggests roles in covalent bond formation (e.g., drug conjugates) .
Reactivity and Stability
- Sulfonyl Chloride Reactivity : The target compound’s sulfonyl chloride group is highly reactive toward nucleophiles (e.g., amines, alcohols), enabling sulfonamide or sulfonate formation. This contrasts with the methoxy-substituted analogue, where electron donation may slow reaction kinetics .
Biological Activity
The compound 4-(4,4-Dimethyl-1,1,3-trioxo-1$\lambda^{6}$,2-thiazolidin-2-yl)-2-methylbenzene-1-sulfonyl chloride is a derivative of thiazolidinone and sulfonyl chloride. Thiazolidinones have garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, highlighting its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- IUPAC Name : 4-(4,4-Dimethyl-1,1,3-trioxo-1$\lambda^{6}$,2-thiazolidin-2-yl)-2-methylbenzene-1-sulfonyl chloride
- Molecular Formula : C${12}$H${14}$ClN${1}$O${5}$S
- Molecular Weight : 305.76 g/mol
The compound features a thiazolidinone ring and a sulfonyl chloride group which may contribute to its reactivity and biological properties.
Anticancer Activity
Recent studies have indicated that thiazolidinone derivatives exhibit significant anticancer properties. For instance, a review highlighted that various thiazolidinones can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of cell cycle regulators . The specific compound may similarly exert cytotoxic effects on cancer cell lines.
Anti-inflammatory Properties
Thiazolidinones have been shown to possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . The sulfonyl chloride moiety may enhance these effects by facilitating the formation of more reactive intermediates that can interact with inflammatory mediators.
Antimicrobial Activity
The antimicrobial potential of thiazolidinone derivatives has been widely documented. These compounds can disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways . Preliminary data suggest that the compound may exhibit activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazolidinone derivatives. Modifications in substituents on the thiazolidinone ring or the benzene sulfonyl group can significantly alter the potency and selectivity of these compounds .
| Substituent | Effect on Activity |
|---|---|
| Dimethyl groups | Enhance lipophilicity and cellular uptake |
| Sulfonyl chloride | Increases reactivity towards nucleophiles |
Case Studies
A recent study examined various thiazolidinone derivatives for their anticancer activity against breast cancer cell lines. The findings indicated that compounds with similar structural features to 4-(4,4-Dimethyl-1,1,3-trioxo-1$\lambda^{6}$,2-thiazolidin-2-yl)-2-methylbenzene-1-sulfonyl chloride exhibited IC50 values in the low micromolar range . This suggests a promising therapeutic index for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
